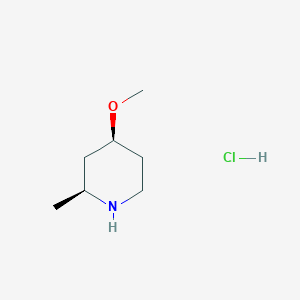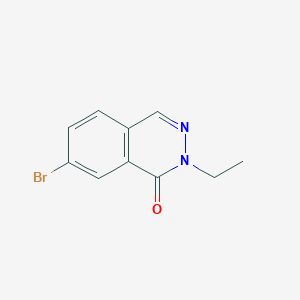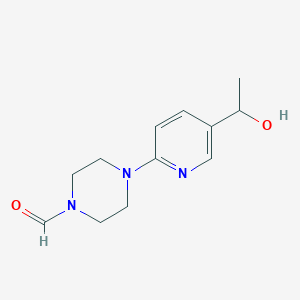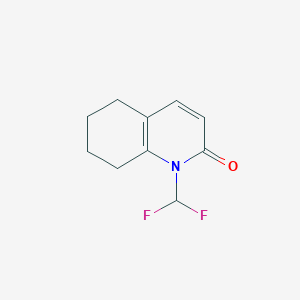
(2S,4S)-4-Methoxy-2-methylpiperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-4-Methoxy-2-methylpiperidine hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Methoxy-2-methylpiperidine hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of (S)-epichlorohydrin with a suitable amine, followed by cyclization and methoxylation steps . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps like chiral resolution, purification, and crystallization to obtain the final product in its hydrochloride salt form .
化学反应分析
Types of Reactions
(2S,4S)-4-Methoxy-2-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
科学研究应用
Chemistry
In chemistry, (2S,4S)-4-Methoxy-2-methylpiperidine hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral catalysis .
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding due to its specific stereochemistry. It serves as a model compound for understanding chiral recognition and binding mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents with specific biological activities .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
作用机制
The mechanism of action of (2S,4S)-4-Methoxy-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may act by inhibiting or activating specific pathways, depending on the target molecule .
相似化合物的比较
Similar Compounds
- (2S,4S)-4-Hydroxy-2-methylpiperidine hydrochloride
- (2S,4S)-4-Methoxy-2-pyrrolidinylmethanol hydrochloride
- (2S,4S)-4-Mercaptopyrrolidine-2-carboxamido benzoic acid hydrochloride
Uniqueness
(2S,4S)-4-Methoxy-2-methylpiperidine hydrochloride is unique due to its specific methoxy group at the 4-position and its methyl group at the 2-position. These functional groups, combined with its stereochemistry, contribute to its distinct reactivity and interactions compared to other similar compounds .
属性
分子式 |
C7H16ClNO |
|---|---|
分子量 |
165.66 g/mol |
IUPAC 名称 |
(2S,4S)-4-methoxy-2-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-5-7(9-2)3-4-8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |
InChI 键 |
KMVHXBYZLIKKMN-LEUCUCNGSA-N |
手性 SMILES |
C[C@H]1C[C@H](CCN1)OC.Cl |
规范 SMILES |
CC1CC(CCN1)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-B][1,3,4]thiadiazole](/img/structure/B11792147.png)







![2-Chloro-4-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11792198.png)
![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11792200.png)
![2-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11792210.png)

